molecular formula C3H8N2O2S B126563 N-Cyclopropylsulfamide CAS No. 154743-01-8

N-Cyclopropylsulfamide

Cat. No.: B126563
CAS No.: 154743-01-8
M. Wt: 136.18 g/mol
InChI Key: OOQSKHUOAWDXMS-UHFFFAOYSA-N
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Description

N-Cyclopropylsulfamide is a useful research compound. Its molecular formula is C3H8N2O2S and its molecular weight is 136.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Drug Development

  • Sulfamoyl Moiety in Antimicrobial Agents : A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. This research contributes to the understanding of how modifications in chemical structures can enhance antimicrobial properties (Darwish et al., 2014).

Related Compounds and Their Medical Applications

  • Cyclophosphamide in Cancer Therapy : Research detailing the development and clinical applications of cyclophosphamide, a drug derived from nitrogen mustards, which is relevant for understanding the broader context of chemical compounds used in chemotherapy (Colvin Om, 1999).
  • Sodium N-cyclohexylsulfamate in Food Industry : A paper discussing the use of Sodium N-cyclohexylsulfamate in the food industry, which is structurally related to N-Cyclopropylsulfamide. The study emphasizes the importance of accurate detection and control of such compounds in food (Niu Lie-qi, 2015).

Chemical Synthesis and Peptidomimetics

  • N-Aminosulfamide Peptide Mimic Synthesis : Research on the synthesis of N-Aminosulfamide peptide mimics. This study is significant for understanding the methods of synthesizing complex molecules that mimic biological peptides (Turcotte et al., 2012).

Biochemical Analysis

Biochemical Properties

N-cyclopropylaminosulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of folate synthesis . This interaction is significant as it can influence the growth and proliferation of cells, particularly in microorganisms.

Cellular Effects

N-cyclopropylaminosulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways . Additionally, it has been shown to alter gene expression patterns, which can impact cellular functions such as proliferation, differentiation, and apoptosis . These effects are crucial in understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of N-cyclopropylaminosulfonamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the synthesis of essential biomolecules, such as nucleotides and amino acids . Furthermore, N-cyclopropylaminosulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical in determining the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclopropylaminosulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-cyclopropylaminosulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity and sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of N-cyclopropylaminosulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as oxidative stress, inflammation, and tissue damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of N-cyclopropylaminosulfonamide in preclinical studies.

Metabolic Pathways

N-cyclopropylaminosulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of key biomolecules . The compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and nucleotide synthesis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of N-cyclopropylaminosulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical and cellular effects. For example, the compound’s distribution to the mitochondria can enhance its impact on cellular metabolism and oxidative stress .

Subcellular Localization

The subcellular localization of N-cyclopropylaminosulfonamide is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization can affect its interactions with biomolecules and its overall biochemical and cellular effects.

Properties

IUPAC Name

(sulfamoylamino)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQSKHUOAWDXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154743-01-8
Record name N-cyclopropylaminosulfonamide
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